N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(trifluoromethyl)benzamide
Overview
Description
“N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(trifluoromethyl)benzamide” is a chemical compound with potential applications in diverse scientific research due to its unique properties and structural composition. It is a derivative of trifluoromethylpyridine (TFMP), which is used as a chemical intermediate for the synthesis of several crop-protection products .
Scientific Research Applications
Analytical Chemistry Application
In the field of analytical chemistry, the compound has been utilized in the study of nonaqueous capillary electrophoresis for the separation of related substances. For instance, a method was developed for the electrophoretic separation of imatinib mesylate and its related substances, demonstrating the compound's utility in enhancing analytical sensitivity and specificity in complex mixtures (Lei Ye et al., 2012).
Pharmacological Applications
Pharmacologically, derivatives of N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(trifluoromethyl)benzamide have shown promise in the treatment of epilepsy and pain through modulation of KCNQ2/Q3 potassium channels. Compounds were identified with potent activity in animal models, showcasing the therapeutic potential of this chemical class in neurological disorders (G. Amato et al., 2011).
Another significant application is in the development of histone deacetylase inhibitors, with compounds showing selective inhibition of specific HDACs, thereby blocking cancer cell proliferation and inducing apoptosis. This underscores the compound's relevance in cancer therapy research (Nancy Z. Zhou et al., 2008).
Materials Science Application
In materials science, the compound has been investigated for its role in the development of novel luminescent materials. For instance, derivatives have been synthesized with potential applications in organic electronics and bioimaging due to their luminescent properties, highlighting the versatility of this chemical scaffold in the creation of functional materials (M. Yamaji et al., 2017).
Mechanism of Action
Target of Action
Similar compounds with trifluoromethylpyridine (tfmp) motifs have been used in the agrochemical and pharmaceutical industries . They are thought to interact with various targets, depending on the specific derivative and its application .
Mode of Action
Tfmp derivatives are known to exhibit their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The trifluoromethyl group in particular is an important subgroup of fluorinated compounds .
Biochemical Pathways
Tfmp derivatives are known to have a wide range of applications, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of the trifluoromethyl group can influence the pharmacokinetic properties of a compound, potentially enhancing its bioavailability .
Result of Action
Tfmp derivatives have been used in the protection of crops from pests and in the pharmaceutical and veterinary industries , suggesting they have significant biological activity.
Properties
IUPAC Name |
N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-(trifluoromethyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF6N2O/c16-11-5-8(14(17,18)19)6-23-12(11)7-24-13(25)9-3-1-2-4-10(9)15(20,21)22/h1-6H,7H2,(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKUIWDREXBGCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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